molecular formula C13H16O3 B14593099 Ethyl 2-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-59-2

Ethyl 2-[(but-2-en-1-yl)oxy]benzoate

Cat. No.: B14593099
CAS No.: 61493-59-2
M. Wt: 220.26 g/mol
InChI Key: BPTDWRNSKPNXDB-UHFFFAOYSA-N
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Description

Ethyl 2-[(but-2-en-1-yl)oxy]benzoate is an ester derivative of benzoic acid, characterized by a but-2-en-1-yloxy substituent at the ortho position of the benzene ring and an ethyl ester group. This compound combines aromatic and alkenyl functionalities, which may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity due to the conjugated double bond in the butenyl group.

Properties

CAS No.

61493-59-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-but-2-enoxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3

InChI Key

BPTDWRNSKPNXDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 2-hydroxybenzoic acid (salicylic acid) and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Mechanism of Action

The mechanism of action of ethyl 2-[(but-2-en-1-yl)oxy]benzoate involves its hydrolysis to release 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. The 2-hydroxybenzoic acid can then exert its effects through various molecular targets and pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Notable Properties/Applications
This compound But-2-en-1-yloxy (o) C₁₃H₁₆O₃ 220.26* Hypothesized reactivity in polymer crosslinking, potential agrochemical use
Ethyl 2-methoxybenzoate [1] Methoxy (o) C₁₀H₁₂O₃ 180.20 Soluble in ethanol; used in flavoring agents
Ethyl 4-(dimethylamino)benzoate [2] Dimethylamino (p) C₁₁H₁₅NO₂ 193.24 High reactivity in resin cements; co-initiator in polymerization
Methyl 2-(pyrimidinyl-oxy)benzoate [3] Pyrimidinyl-oxy (o) C₁₄H₁₃N₂O₅ 289.27 Herbicide (pyriminobac-methyl)

*Calculated based on analogous compounds.

Key Observations:

  • This contrasts with ethyl 2-methoxybenzoate, where the methoxy group is electron-donating but lacks conjugation with a double bond [1]. Ethyl 4-(dimethylamino)benzoate’s dimethylamino group enhances electron-donating capacity, improving its efficacy as a co-initiator in resin systems [2]].
  • Positional Isomerism:
    • Substituents at the ortho position (e.g., butenyloxy in the target compound vs. methoxy in ethyl 2-methoxybenzoate) may sterically hinder reactions or alter solubility compared to para-substituted analogs.

Physicochemical Properties

  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a trait likely shared by the target compound due to the ethyl ester group [1]. However, the butenyl chain may reduce aqueous solubility compared to smaller substituents.
  • Reactivity: The conjugated double bond in the butenyl group could participate in Diels-Alder reactions or radical polymerization, differentiating it from saturated substituents in analogs like ethyl 2-methoxybenzoate.

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